4-Benzoylphenyl piperidine-1-sulfonate
Description
4-Benzoylphenyl piperidine-1-sulfonate is a synthetic compound featuring a piperidine core substituted with a sulfonate ester group at the 1-position and a benzoylphenyl moiety at the 4-position. Piperidine derivatives are frequently explored for their metabolic effects due to their ability to interact with lipid-regulating pathways, such as peroxisome proliferator-activated receptor (PPAR) modulation or lipoprotein lipase activation .
Properties
IUPAC Name |
(4-benzoylphenyl) piperidine-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)23-24(21,22)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQXKQYCBEMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Adapted from patented methodologies for piperidine aldehyde synthesis, this approach involves the partial reduction of 4-benzoylphenyl piperidine carboxylate esters. For example, 4-benzoylphenyl piperidine ethyl formate is treated with a red aluminum-morpholine complex in hexane at 0–5°C. The reducing agent selectively converts the ester group to an aldehyde, which is subsequently oxidized to the sulfonate.
Optimization Insights
Key parameters include:
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Temperature control : Reactions conducted above 10°C lead to over-reduction, forming piperidine alcohols.
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Solvent selection : Hexane or cyclohexane minimizes side reactions compared to polar aprotic solvents.
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Stoichiometry : A 1.1:1 molar ratio (red aluminum complex to ester) ensures complete conversion.
Performance Metrics
Yields of 96.5% have been achieved at the 1.5 kg scale, with HPLC purity of 99.03%. The method’s industrial viability is enhanced by its tolerance to atmospheric moisture and compatibility with continuous flow systems.
Friedel-Crafts Acylation Followed by Sulfonation
Synthetic Sequence
This two-step strategy, derived from benzoyl-piperidine hybrid syntheses, begins with Friedel-Crafts acylation of benzene derivatives. For instance, 4-methylpiperidine is reacted with benzoyl chloride in the presence of aluminum chloride (AlCl₃) to form 4-benzoylpiperidine. Subsequent sulfonation using chlorosulfonic acid introduces the sulfonate group at the para position of the benzoyl ring.
Critical Modifications
Outcomes
The combined yield for both steps is 82%, with a regioselectivity of >95% for the para-sulfonated product. Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of ortho-substituted contaminants.
Oxidation of Thiol Intermediates
Methodology
Inspired by sulfonamide synthesis routes, this method involves the oxidation of 4-benzoylphenyl piperidine thiols. The thiol precursor is treated with oxone® (potassium peroxymonosulfate) in a 1:1 dioxane-water mixture at 0°C, followed by gradual warming to room temperature.
Challenges and Solutions
Efficiency
Yields are moderate (65–72%), but the method offers advantages in functional group tolerance, enabling the incorporation of electron-withdrawing substituents on the benzoyl ring.
Comparative Analysis of Synthetic Methods
Key Observations :
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Reductive alkylation provides the highest yield and purity, making it preferable for industrial applications despite hexane usage.
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Friedel-Crafts routes suffer from poor atom economy due to stoichiometric AlCl₃, though recent advances propose recyclable ionic liquid catalysts.
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Thiol oxidation is optimal for lab-scale synthesis of analogs with sensitive functional groups .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylphenyl piperidine-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoyl and piperidine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-Benzoylphenyl piperidine-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl piperidine-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Derivatives
Structural and Functional Analysis
- Target Compound : 4-Benzoylphenyl piperidine-1-sulfonate
- Key Groups : Benzoylphenyl, piperidine, sulfonate.
- Analog Compounds : N-(4-Benzoylphenyl) pyrrole-2-carboxamide derivatives (e.g., compounds 3 and 5) .
- Key Groups : Benzoylphenyl, pyrrole, carboxamide.
Pharmacological Efficacy
The pyrrole-2-carboxamide derivatives exhibit robust lipid-lowering activity, attributed to the carboxamide group enhancing target binding affinity. In contrast, the sulfonate group in this compound may confer distinct pharmacokinetic properties, such as prolonged half-life or reduced hepatic toxicity .
Comparison with Gemfibrozil
Mechanism and Clinical Outcomes
- Gemfibrozil : A PPAR-α agonist that lowers triglycerides (31% reduction) and raises HDL (6% increase) in human trials .
- This compound : Likely shares PPAR-α agonism due to the benzoylphenyl motif but may differ in specificity due to the sulfonate group.
The target compound’s piperidine-sulfonate structure may offer synergistic effects on both HDL and LDL, but clinical validation is absent .
Comparison with Other Piperidine Derivatives
Benzyl 4-Aminopiperidine-1-Carboxylate
- Structure : Piperidine with carboxylate and benzyl groups.
- Safety: Limited toxicological data; requires precautions for eye/skin exposure.
- Differentiation : The sulfonate group in this compound may reduce volatility and improve metabolic stability compared to carboxylate esters.
4-Benzoyl-4-Phenyl-1-(p-Tolylsulphonyl)Piperidine
- Structure : Piperidine with benzoylphenyl and p-tolylsulphonyl groups.
- Differentiation : The absence of a sulfonate group in this compound limits solubility compared to the target molecule.
Biological Activity
4-Benzoylphenyl piperidine-1-sulfonate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a sulfonate group attached to a piperidine ring and a benzoylphenyl moiety. The structural formula can be represented as follows:
This compound is characterized by its unique functional groups, which contribute to its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, affecting bacterial growth.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
Research has also explored the anticancer properties of this compound. In a study involving various cancer cell lines, this compound showed significant cytotoxic effects. The IC50 values for different cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
The compound's ability to induce apoptosis in cancer cells suggests it may serve as a lead compound for further development in cancer therapy.
Study on Antimicrobial Effects
In a controlled study, researchers evaluated the antimicrobial effects of this compound on infected wounds in animal models. The treatment group showed a significant reduction in bacterial load compared to the control group, demonstrating its potential therapeutic application in wound care.
Evaluation of Anticancer Activity
A preclinical trial assessed the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting possible synergistic effects that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
